molecular formula C8H4N2O4 B2635522 6-Nitro-1,3-benzodioxole-5-carbonitrile CAS No. 52805-38-6

6-Nitro-1,3-benzodioxole-5-carbonitrile

Cat. No. B2635522
CAS RN: 52805-38-6
M. Wt: 192.13
InChI Key: VNGWPNXSSADQKK-UHFFFAOYSA-N
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Description

6-Nitro-1,3-benzodioxole-5-carbonitrile is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a member of the benzodioxole family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-benzodioxole-5-carbonitrile is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
6-Nitro-1,3-benzodioxole-5-carbonitrile has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including COX-2, which is involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Nitro-1,3-benzodioxole-5-carbonitrile in lab experiments is its diverse range of biological activities. This compound has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical settings.

Future Directions

There are several future directions for the research of 6-Nitro-1,3-benzodioxole-5-carbonitrile. One area of research is the development of novel drugs based on this compound. This could involve the modification of the chemical structure to improve its efficacy and reduce its toxicity. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to determine the specific enzymes and signaling pathways that are targeted by this compound. Additionally, the potential use of this compound in the treatment of various diseases, including cancer and inflammation, should be further explored.

Synthesis Methods

The synthesis of 6-Nitro-1,3-benzodioxole-5-carbonitrile involves the reaction of 1,3-benzodioxole-5-carbonitrile with nitric acid. This reaction produces 6-nitro-1,3-benzodioxole-5-carbonitrile as a yellow crystalline solid. The purity of the compound can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

6-Nitro-1,3-benzodioxole-5-carbonitrile has been studied for its potential application in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

properties

IUPAC Name

6-nitro-1,3-benzodioxole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c9-3-5-1-7-8(14-4-13-7)2-6(5)10(11)12/h1-2H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGWPNXSSADQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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